3-(4-propan-2-yloxycarbonylphenyl)benzoic acid
Description
Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . It is also known by its IUPAC name, 4’-(isopropoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-(4-propan-2-yloxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11(2)21-17(20)13-8-6-12(7-9-13)14-4-3-5-15(10-14)16(18)19/h3-11H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMARYDYKAGGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373477 | |
| Record name | Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-00-4 | |
| Record name | Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-00-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester typically involves the esterification of biphenyl-3,4’-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Biphenyl-3,4’-dicarboxylic acid.
Reduction: Biphenyl-3,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly as a scaffold for synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for anti-inflammatory and anticancer agents. Recent studies have demonstrated its potential in inhibiting specific enzymes and receptors involved in disease pathways.
- Case Study: Anticancer Activity
A study exploring derivatives of similar compounds highlighted their efficacy against non-small cell lung cancer (NSCLC) cells. Compounds structurally related to 3-(4-propan-2-yloxycarbonylphenyl)benzoic acid exhibited significant cytotoxicity towards A549 cells, suggesting that modifications to this scaffold could enhance its anticancer properties .
Antimicrobial Properties
Research has indicated that compounds related to this compound possess antimicrobial activity against multidrug-resistant pathogens. The introduction of specific functional groups can enhance this activity, making it a valuable candidate for developing new antimicrobial agents.
- Case Study: Broad-Spectrum Antimicrobial Activity
A recent investigation into the antimicrobial properties of structurally similar compounds revealed effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Material Science
In material science, this compound can serve as a precursor for synthesizing polymers and other advanced materials. Its unique electronic properties may facilitate the development of novel materials with applications in electronics and photonics.
- Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, leading to enhanced performance in various industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against A549 cancer cells |
| Antimicrobial Research | Development of new antibiotics | Effective against MRSA and other resistant strains |
| Material Science | Precursor for advanced polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 4,4’ positions.
Terephthalic acid: Contains carboxylic acid groups at the 1,4 positions on a benzene ring.
Isophthalic acid: Contains carboxylic acid groups at the 1,3 positions on a benzene ring.
Uniqueness
Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester is unique due to its specific esterification pattern and the presence of both carboxylic acid and ester functional groups. This combination allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds .
Biological Activity
3-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a benzoic acid derivative that has been the subject of various studies due to its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The compound features a benzoic acid core with a propan-2-yloxycarbonyl group attached to the para position of the phenyl ring. Its empirical formula is C16H18O3, and it has notable properties that contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compound 3 showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
| p-Hydroxybenzoic acid | Candida albicans | Significant |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may modulate inflammatory pathways. The activation of cathepsins B and L in human foreskin fibroblasts was significantly enhanced by certain benzoic acid derivatives, indicating a potential role in regulating inflammation . The compound's ability to influence proteostasis networks suggests it could be beneficial in managing age-related inflammatory conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of benzoic acid derivatives:
- Case Study on Sickle Cell Disease : A derivative similar to this compound was reported to inhibit hemoglobin polymerization in sickle cell disease models, suggesting a potential application in treating this genetic disorder .
- Neuroprotective Effects : In studies examining neuroprotective properties, compounds with similar structures have shown efficacy in reducing oxidative stress markers in neuronal cells, indicating a possible protective role against neurodegenerative diseases .
Research Findings
A comprehensive evaluation of various benzoic acid derivatives has revealed diverse biological activities:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may help mitigate oxidative stress-related damage.
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that while some derivatives show promise as anticancer agents, the specific effects of this compound require further investigation .
Table 2: Summary of Biological Activities
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Moderate activity against bacteria |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antioxidant | Significant reduction in oxidative stress |
| Cytotoxic | Varies by concentration; further studies needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
